molecular formula C13H15BrFNO B11777834 (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B11777834
M. Wt: 300.17 g/mol
InChI Key: DRNSAMXNYKDKQB-LLVKDONJSA-N
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Description

(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring, along with a tert-butyl group at the 4-position of the oxazole ring.

Preparation Methods

The synthesis of (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves several steps:

    Starting Materials: The synthesis begins with the appropriate brominated and fluorinated phenyl derivatives.

    Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving the use of reagents such as acetic anhydride or phosphorus oxychloride.

    Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base like sodium hydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.

Chemical Reactions Analysis

(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole undergoes various chemical reactions:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The oxazole ring can be oxidized to form oxazoles or reduced to form dihydrooxazoles. Reagents such as hydrogen peroxide or lithium aluminum hydride are typically used.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are commonly used in these reactions.

Scientific Research Applications

(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Material Science: It is employed in the development of novel materials with specific electronic properties, such as organic semiconductors.

    Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their signaling pathways.

    Pathway Modulation: The compound can influence various cellular pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

(S)-2-(2-Bromo-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can be compared with other similar compounds:

    (S)-2-(2-Chloro-4-fluorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    (S)-2-(2-Bromo-4-methylphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: The presence of a methyl group instead of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.

    (S)-2-(2-Bromo-4-fluorophenyl)-4-(isopropyl)-4,5-dihydrooxazole: The isopropyl group can alter the compound’s steric properties and its ability to fit into enzyme active sites or receptor binding pockets.

Properties

Molecular Formula

C13H15BrFNO

Molecular Weight

300.17 g/mol

IUPAC Name

(4S)-2-(2-bromo-4-fluorophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H15BrFNO/c1-13(2,3)11-7-17-12(16-11)9-5-4-8(15)6-10(9)14/h4-6,11H,7H2,1-3H3/t11-/m1/s1

InChI Key

DRNSAMXNYKDKQB-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=C(C=C(C=C2)F)Br

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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